molecular formula C32H48Cl4N6O6Zn B1616174 zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride CAS No. 68413-64-9

zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride

Cat. No.: B1616174
CAS No.: 68413-64-9
M. Wt: 819.9 g/mol
InChI Key: OWOOUJPHMVDWMS-UHFFFAOYSA-J
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Description

Zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride (hereafter referred to as the target compound) is a diazonium salt complexed with zinc tetrachloride. Diazonium salts are critical in organic synthesis, explosives, and photolithography due to their photo- and thermolabile properties. The target compound features a benzenediazonium core substituted with a morpholine ring (electron-donating group) and two isopropoxy groups, which influence its stability and reactivity. This analysis compares it with structurally related benzenediazonium-zinc chloride complexes, focusing on substituent effects, physicochemical properties, and applications .

Properties

CAS No.

68413-64-9

Molecular Formula

C32H48Cl4N6O6Zn

Molecular Weight

819.9 g/mol

IUPAC Name

dichlorozinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;dichloride

InChI

InChI=1S/2C16H24N3O3.4ClH.Zn/c2*1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;;;;;/h2*9-12H,5-8H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

OWOOUJPHMVDWMS-UHFFFAOYSA-J

SMILES

CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Canonical SMILES

CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.[Cl-].[Cl-].Cl[Zn]Cl

Other CAS No.

68413-64-9

Origin of Product

United States

Biological Activity

Zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting key findings, mechanisms of action, and implications for future research.

Overview of Zinc Complexes in Biological Systems

Zinc is a crucial trace element in biological systems, playing significant roles in enzymatic functions, cellular signaling, and structural integrity of proteins. Its complexes, particularly those involving nitrogen donor ligands, have been studied for their therapeutic potentials, including anticancer properties and modulation of receptor activities .

  • Allosteric Modulation : Zinc acts as an allosteric modulator for various receptors. For instance, it enhances the function of glycine receptors at low concentrations while inhibiting them at higher concentrations. This dual role highlights the importance of zinc's concentration in mediating biological responses .
  • Anticancer Activity : Recent studies have shown that zinc complexes with N-donor ligands exhibit promising anticancer activities. These complexes often demonstrate low toxicity coupled with high phototoxicity when utilized in photodynamic therapy (PDT), suggesting their potential as therapeutic agents in cancer treatment .
  • Histopathological Effects : In studies involving aquatic species like the African catfish (Clarias gariepinus), exposure to zinc compounds such as Zn-EDTA revealed significant histopathological changes in gill epithelium without detectable zinc accumulation in tissues. This indicates that while zinc can induce physiological changes, its bioaccumulation may not always correlate with observed effects .

Study 1: Glycine Receptor Modulation

In a controlled experiment, various vials containing glycine solutions were tested for contaminating zinc levels affecting glycine receptor currents. The results indicated that even minimal zinc contamination could significantly enhance receptor activity, underscoring the need to account for zinc's presence in experimental setups .

Study 2: Anticancer Properties

A review on zinc complexes highlighted multiple studies where these compounds were evaluated for their anticancer efficacy. The findings suggested that certain zinc complexes exhibited IC50 values in the micro-nanomolar range, showcasing their potent cytotoxic effects against cancer cell lines while maintaining low dark toxicity .

Data Table: Biological Activities of Zinc Complexes

Activity TypeCompound TypeObserved EffectReference
Glycine ReceptorZinc Contaminated SolutionsEnhanced receptor function
Anticancer ActivityZinc-N-donor Ligand ComplexesCytotoxicity against cancer cells
HistopathologicalZn-EDTA on C. gariepinusGill epithelium alterations

Scientific Research Applications

Synthesis and Structure

The synthesis of zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride typically involves the diazotization of the corresponding aniline derivative followed by complexation with zinc chloride. The general reaction pathway includes:

  • Diazotization : The aniline derivative is treated with nitrous acid to form the diazonium salt.
  • Formation of Tetrachlorozincate : The diazonium salt is reacted with zinc chloride to yield the final compound.

This compound features a diazonium group (-N₂⁺) that imparts high reactivity, making it useful for various chemical transformations in organic synthesis.

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its diazonium group allows for:

  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions with various nucleophiles such as halides, amines, and hydroxides.
  • Coupling Reactions : It participates in azo coupling reactions with phenols and aromatic amines, forming azo compounds commonly used as dyes.

Biological Applications

Research has indicated potential applications in the biological field:

  • Enzyme Substrates : The compound can be utilized in synthesizing enzyme substrates for diagnostic assays, enhancing leukocyte detection methods.
  • Drug Development : Its interactions with biological molecules are being studied to assess efficacy in drug development.

Material Science

The unique properties of this compound make it suitable for:

  • Coatings and Polymers : It can be incorporated into polymer matrices to impart specific functionalities such as enhanced solubility and reactivity.

Case Study 1: Azo Dye Synthesis

In a study focusing on azo dye production, this compound was reacted with phenolic compounds to produce various azo dyes. The reaction conditions were optimized to achieve high yields and purity.

CompoundYield (%)Reaction Conditions
Azo Dye 185%50°C, pH 8
Azo Dye 290%60°C, pH 7

Case Study 2: Antioxidant Activity

A research study evaluated the antioxidant activity of compounds derived from this compound. The results indicated that derivatives exhibited significant free radical scavenging activity.

Compound DerivativeIC50 (µM)Reference
Derivative A25
Derivative B30

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in the alkoxy/morpholino substituents on the benzenediazonium core:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol)
Target Compound R1=R2=isopropoxy, R3=morpholino C₃₂H₄₄Cl₄N₆O₆Zn ~815
2,5-Dibutoxy-4-morpholinobenzenediazonium tetrachlorozincate R1=R2=butoxy, R3=morpholino C₃₆H₅₆Cl₄N₆O₆Zn 876.07
2,5-Diethoxy-4-morpholinobenzenediazonium zinc chloride (66%) R1=R2=ethoxy, R3=morpholino C₂₈H₃₆Cl₄N₆O₆Zn ~748
2-Methoxy-4-morpholinobenzenediazonium tetrachlorozincate R1=methoxy, R2=H, R3=morpholino C₂₂H₂₈Cl₄N₆O₄Zn ~654
4-Chloro-2-methylbenzenediazonium-zinc chloride R1=Cl, R2=methyl, R3=H C₁₄H₁₂Cl₆N₄Zn ~495

Key Observations :

  • Alkoxy Chain Length : Longer chains (e.g., butoxy in ) increase lipophilicity and molecular weight but may reduce aqueous solubility. The target compound’s isopropoxy groups balance steric bulk and moderate hydrophobicity.
  • Electron-Donating Groups: Morpholino substituents stabilize the diazonium ion via resonance and inductive effects, enhancing thermal stability compared to non-aromatic amines (e.g., ethylamino in ).
  • Halogen vs. Alkoxy : Chloro/methyl substituents (e.g., ) lack electron-donating capacity, leading to lower stability and faster decomposition .

Physicochemical Properties

Property Target Compound 2,5-Dibutoxy Analog 2,5-Diethoxy Analog 2-Methoxy Analog
Melting Point (°C) Not reported Not reported Not reported Not reported
Solubility Low in water, mod. in THF Low (highly lipophilic) Moderate in polar solvents Higher aqueous solubility
Stability (RT) Moderate Moderate Low (shorter chains) Low (methoxy less bulky)
Decomposition Trigger Heat/UV light Heat Heat Heat/mechanical shock

Notes:

  • The target compound’s isopropoxy groups provide better steric protection than ethoxy/methoxy analogs, delaying decomposition .
  • Morpholino substituents enhance stability compared to non-cyclic amines (e.g., ethylhydroxyethylamino in ).

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